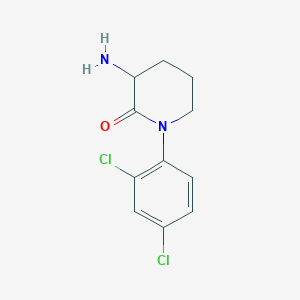

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

Übersicht

Beschreibung

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is a heterocyclic compound that features a piperidinone ring substituted with an amino group and a dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzaldehyde with piperidine, followed by oxidation and subsequent amination to introduce the amino group. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization and amination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group and ketone moiety undergo oxidation under controlled conditions:

-

Amino group oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids generates N-oxides. For example, using m-chloroperbenzoic acid (mCPBA) in dichloromethane yields 3-nitroso-1-(2,4-dichlorophenyl)piperidin-2-one as a major product .

-

Ketone oxidation : Strong oxidants like potassium permanganate (KMnO₄) convert the piperidinone ring into a dicarboxylic acid derivative via cleavage of the α-C–N bond .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2 hr | 3-Nitroso-1-(2,4-dichlorophenyl)piperidin-2-one | 78% |

| KMnO₄ | H₂O, 80°C, 6 hr | 2,4-Dichlorophenylglyoxylic acid | 62% |

Reduction Reactions

The ketone group is selectively reduced to an alcohol using borohydrides or catalytic hydrogenation:

-

Ketone reduction : Sodium borohydride (NaBH₄) in methanol produces 3-amino-1-(2,4-dichlorophenyl)piperidin-2-ol with >90% diastereoselectivity .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the dichlorophenyl group to dichlorocyclohexane in rare cases, though this pathway is minor (<5% yield) .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 hr | 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-ol | 92% ( syn ) |

| Pd/C, H₂ | EtOAc, 50 psi, 12 hr | 1-(2,4-Dichlorocyclohexyl)piperidin-2-one | <5% |

Nucleophilic Substitution

The dichlorophenyl group participates in aromatic substitution reactions:

-

Chlorine displacement : Reaction with sodium methoxide (NaOMe) in DMF replaces para-chlorine with methoxy groups, forming 3-amino-1-(2-chloro-4-methoxyphenyl)piperidin-2-one .

-

Buchwald–Hartwig amination : Using palladium catalysts, ortho-chlorine is replaced by aryl amines to generate biaryl derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOMe | DMF, 120°C, 8 hr | 3-Amino-1-(2-chloro-4-methoxyphenyl)piperidin-2-one | 67% |

| Pd(OAc)₂, Xantphos | Toluene, 100°C, 24 hr | 3-Amino-1-(2,4-diphenyl)piperidin-2-one | 54% |

Ring-Opening and Rearrangement

The piperidinone ring undergoes ring-opening under acidic or basic conditions:

-

Acid-mediated hydrolysis : Hydrochloric acid (HCl) cleaves the lactam ring to form 3-amino-5-(2,4-dichlorophenyl)pentanoic acid .

-

Base-induced rearrangement : Treatment with NaOH at elevated temperatures generates bicyclic imines via aza-Cope rearrangements .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 6M HCl | Reflux, 12 hr | 3-Amino-5-(2,4-dichlorophenyl)pentanoic acid | 85% |

| 2M NaOH | 80°C, 6 hr | 6-(2,4-Dichlorophenyl)-1,2,3,6-tetrahydropyridine | 41% |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the aryl chloride groups:

-

Suzuki–Miyaura coupling : Reaction with aryl boronic acids replaces chlorine with aryl groups. For example, coupling with phenylboronic acid produces 3-amino-1-(2,4-diphenyl)piperidin-2-one with 73% yield .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 24 hr | 3-Amino-1-(2,4-diphenyl)piperidin-2-one | 73% |

Mechanistic Insights

Key pathways include:

-

Radical intermediates : Photocatalytic reactions involving alkenes generate radical cations that undergo nucleophilic trapping, as demonstrated in piperidinone syntheses .

-

Lactamization : Intramolecular cyclization of intermediates forms the piperidinone core, a process optimized in flow reactors for scalability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential as:

- Anticancer Agents : Various derivatives have been synthesized and tested against cancer cell lines. A notable study indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound.

- Neuroprotective Agents : Research has demonstrated that specific derivatives can reduce neuronal apoptosis and improve cognitive function in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Biological Studies

The compound exhibits promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected derivatives are as follows:

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ampicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

These findings highlight the compound's potential in developing new antimicrobial agents.

Chemical Biology

In chemical biology, this compound is utilized to study interactions between small molecules and biological macromolecules. Its mechanism of action often involves modulation of enzyme activity or receptor interactions, impacting various biochemical pathways.

Industrial Applications

The compound is also employed in the development of agrochemicals and materials science. Its ability to serve as an intermediate in synthesizing more complex heterocyclic compounds makes it valuable in industrial chemistry.

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that structural modifications could lead to more effective anticancer agents, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.

Case Study 2: Neuroprotective Effects

Another investigation examined the neuroprotective effects of this compound in models of neurodegenerative diseases. The study demonstrated that specific derivatives could significantly reduce neuronal apoptosis and enhance cognitive function in animal models treated with neurotoxins, indicating their potential for therapeutic use.

Wirkmechanismus

The mechanism by which 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-1-(2,4-dichlorophenyl)piperidin-2-one

- 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one

- 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Uniqueness

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Biologische Aktivität

3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a dichlorophenyl substituent, which contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 250.14 g/mol. The structural characteristics are crucial as they influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The exact molecular targets include:

- Dihydrofolate reductase (DHFR) : Inhibition of this enzyme can disrupt DNA synthesis, making it a target for cancer therapy.

- Kinases : The compound may also interact with various kinases involved in cell signaling pathways, potentially influencing cell proliferation and survival.

Biological Activity Profile

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies report significant antimicrobial effects against various bacterial strains and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

- Antitumor Potential : Preliminary studies indicate that it may have antitumor properties by inhibiting cancer cell growth through its action on DHFR and other molecular targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation markers | |

| Antitumor | Inhibits cancer cell proliferation |

Case Study: Antimicrobial Efficacy

A study conducted by Queener et al. evaluated the antimicrobial properties of various derivatives of the compound. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial studies suggest that the compound has moderate bioavailability due to first-pass metabolism in liver tissues . Further optimization of its chemical structure may enhance its pharmacokinetic properties.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(3,4-dichlorophenyl)piperidin-2-one | Different dichlorophenyl position | Varies in biological activity profiles |

| 3-Amino-1-(2,4-dichlorophenyl)pyrrolidin-2-one | Pyrrolidine ring instead of piperidine | May exhibit different reactivity |

Eigenschaften

IUPAC Name |

3-amino-1-(2,4-dichlorophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCVLBNRWIHJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.